molecular formula C22H22N2O3S B2771662 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 1286704-39-9

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2771662
CAS No.: 1286704-39-9
M. Wt: 394.49
InChI Key: CAQBGSBCACIXSC-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It is related to other compounds such as “4-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 3-PH-ACRYLATE” and “2- (4-Isopropylphenoxy)acetic acid” which are used in early discovery research .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound has been involved in the synthesis of new thiophene derivatives showing promising anticancer activities. A study by Atta and Abdel‐Latif (2021) describes the synthesis of thiophene-2-carboxamide derivatives, demonstrating inhibitory activity against several cancer cell lines, highlighting the compound's role in developing potential anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

Another research avenue explores the compound's utility in creating antimicrobial agents. Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives that underwent antimicrobial evaluation, showcasing the compound's versatility in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Drug Design and Discovery

Reddy, Venkata, Reddy, and Dubey (2014) developed environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, incorporating similar structural motifs to 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide. This approach not only focuses on therapeutic potentials but also emphasizes green chemistry in drug development (Reddy, Venkata, Reddy, & Dubey, 2014).

Material Science and Polymer Chemistry

In the field of material science, Kakimoto, Negi, and Imai (1985) described the synthesis of soluble aromatic polyamides derived from thiophene-containing monomers, highlighting the compound's relevance in developing advanced materials with high thermal stability and solubility in organic solvents (Kakimoto, Negi, & Imai, 1985).

Molecular Docking and Drug Development

Sharma et al. (2018) conducted molecular docking analysis on a synthesized compound structurally related to this compound to evaluate its anticancer activity, showcasing the compound's potential as a lead in cancer therapy development (Sharma et al., 2018).

Properties

IUPAC Name

5-phenyl-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14(2)15-8-10-17(11-9-15)27-13-20(25)24-22-18(21(23)26)12-19(28-22)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBGSBCACIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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